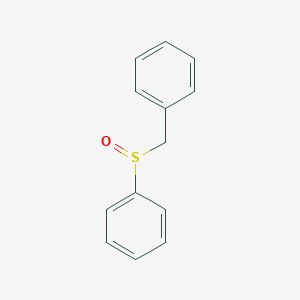

Benzyl phenyl sulfoxide

Description

Properties

IUPAC Name |

benzenesulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPGAWABXWMRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286328 | |

| Record name | Benzyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-82-9 | |

| Record name | MLS002707255 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC44777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl phenyl sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl Phenyl Sulfoxide (CAS 833-82-9): A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of Benzyl Phenyl Sulfoxide, a versatile chiral sulfoxide pivotal in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-tested insights into its synthesis, characterization, and application.

Introduction: The Significance of this compound

This compound is a sulfoxide compound that has garnered significant interest in organic chemistry. Its utility stems from the stereogenic center at the sulfur atom, making it a valuable chiral auxiliary and a precursor for a variety of stereoselective transformations. The growth in the chemistry of organic sulfoxides over the last few decades is largely due to their importance as synthetic intermediates for producing a wide range of biologically and chemically active molecules. The selective synthesis of sulfoxides, like this compound, without over-oxidation to the corresponding sulfone, is a key challenge and an area of active research.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and characterization in a laboratory setting.

Physical Properties

| Property | Value | Source |

| CAS Number | 833-82-9 | [NIST[1]](--INVALID-LINK--) |

| Molecular Formula | C₁₃H₁₂OS | [PubChem[2]](--INVALID-LINK--) |

| Molecular Weight | 216.30 g/mol | [NIST[1]](--INVALID-LINK--) |

| Melting Point | 122-125 °C | [NIST[1]](--INVALID-LINK--) |

| Appearance | White to light yellow powder/crystal | [ChemicalBook[3]](--INVALID-LINK--) |

| Solubility | Insoluble in water | [ChemicalBook[3]](--INVALID-LINK--) |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.[2][4][5]

-

Aromatic Protons (C₆H₅SO & C₆H₅CH₂): Typically appear as a multiplet in the range of δ 7.1-7.6 ppm.

-

Methylene Protons (CH₂): A characteristic singlet is observed around δ 3.9-4.4 ppm.[4]

-

-

¹³C NMR Spectroscopy: The carbon spectrum shows distinct peaks for the aromatic and methylene carbons.[2][4]

-

Aromatic Carbons: Resonances are found in the δ 124-143 ppm region.

-

Methylene Carbon: The signal for the CH₂ group appears around δ 63 ppm.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong absorption band characteristic of the S=O bond.[2]

-

S=O Stretch: A prominent peak is typically observed in the range of 1030-1060 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[1][2]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 216) is expected.

-

Synthesis of this compound: A Controlled Oxidation Approach

The most common and direct route to this compound is the selective oxidation of its precursor, benzyl phenyl sulfide (CAS 831-91-4).[3][6] The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Recommended Laboratory Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol offers a "green" and highly selective method for the oxidation of sulfides to sulfoxides under transition-metal-free conditions.[7]

Materials:

-

Benzyl phenyl sulfide

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (4 M aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl phenyl sulfide (2 mmol) in glacial acetic acid (2 mL).

-

Addition of Oxidant: While stirring at room temperature, slowly add 30% hydrogen peroxide (8 mmol).

-

Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting sulfide is completely consumed.

-

Workup: Neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

-

Extraction: Extract the product with dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting this compound is often analytically pure.[7] If further purification is required, column chromatography on silica gel can be employed.

Rationale for Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid acts as both a solvent and a catalyst, facilitating the oxidation process.

-

Hydrogen Peroxide as Oxidant: H₂O₂ is an environmentally benign and cost-effective oxidant.

-

Room Temperature Reaction: The mild reaction conditions help to prevent over-oxidation to the sulfone.[7]

-

Stoichiometry: The molar ratio of sulfide to oxidant is crucial for achieving high selectivity.

Key Reactions and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the sulfoxide group and the adjacent methylene protons.

Asymmetric Synthesis

Chiral, non-racemic sulfoxides are powerful tools in asymmetric synthesis. The enantioselective oxidation of sulfides is a major avenue to access these valuable compounds.[8][9] While the protocol described above yields a racemic mixture, specialized chiral catalysts or reagents can be employed to produce enantioenriched this compound.[8][10]

Deprotonation and Subsequent Reactions

The methylene protons alpha to the sulfoxide group are acidic and can be removed by a strong base to form a carbanion. This carbanion is stabilized by resonance and can participate in various carbon-carbon bond-forming reactions.[11]

Caption: Deprotonation of this compound to form a reactive carbanion.

This reactivity makes this compound a useful precursor for the synthesis of more complex molecules. For example, sulfenate anions (RSO⁻), derived from sulfoxides, can act as catalysts in reactions such as the diastereoselective synthesis of aziridines.[11]

Conclusion

This compound is a compound of significant synthetic utility. Its preparation via the controlled oxidation of benzyl phenyl sulfide is a well-established and optimizable process. The spectroscopic and physical data provided in this guide serve as a reliable reference for its identification and handling. The true power of this molecule lies in its application in asymmetric synthesis and as a precursor to reactive intermediates, making it an indispensable tool for the modern organic chemist.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZYL PHENYL SULFIDE | 831-91-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Benzyl phenyl sulfide | C13H12S | CID 13255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of Benzyl Phenyl Sulfoxide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the key spectroscopic data for benzyl phenyl sulfoxide (C₁₃H₁₂OS), a molecule of significant interest in organic synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the experimental rationale and interpretive nuances that are critical for accurate structural elucidation and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a chiral sulfoxide that features a phenyl group and a benzyl group attached to a sulfinyl sulfur atom. This structure gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and for monitoring its transformations in chemical reactions.

Molecular Formula: C₁₃H₁₂OS[1]

Molecular Weight: 216.30 g/mol [1]

Structure:

This guide will systematically explore the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl and benzyl groups, and the diastereotopic methylene protons of the benzyl group.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.46-7.37 | multiplet | 5H | Phenyl-H |

| 7.29-7.23 | multiplet | 3H | Benzyl-H (meta, para) |

| 6.98 | multiplet | 2H | Benzyl-H (ortho) |

| 4.12 | doublet (J = 12.5 Hz) | 1H | CH₂ (diastereotopic Hₐ) |

| 4.00 | doublet (J = 12.5 Hz) | 1H | CH₂ (diastereotopic Hₑ) |

Data obtained in CDCl₃ at 500 MHz.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The most telling feature of the ¹H NMR spectrum of this compound is the appearance of the benzylic methylene protons as two distinct doublets, a classic AB quartet. This is a direct consequence of the chirality at the sulfur center, which renders the two methylene protons diastereotopic. Even in an achiral solvent, these protons reside in different chemical environments and thus have different chemical shifts. Their coupling to each other gives rise to the observed doublet of doublets (or AB quartet). The large geminal coupling constant (J = 12.5 Hz) is characteristic of such systems.

The aromatic region of the spectrum displays a series of multiplets corresponding to the ten aromatic protons. The signals for the phenyl group directly attached to the sulfoxide are typically found slightly downfield compared to those of the benzyl group's phenyl ring due to the electron-withdrawing nature of the sulfinyl group. The deshielding effect of the S=O bond influences the chemical shifts of nearby protons.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 142.63 | Phenyl-C (quaternary, attached to S) |

| 131.16 | Phenyl-C (para) |

| 130.33 | Benzyl-C (quaternary) |

| 129.06 | Phenyl-C (ortho/meta) |

| 128.83 | Benzyl-C (ortho/meta) |

| 128.42 | Benzyl-C (para) |

| 128.23 | Benzyl-C (ortho/meta) |

| 124.43 | Phenyl-C (ortho/meta) |

| 63.52 | CH₂ (benzylic carbon) |

Data obtained in CDCl₃ at 125 MHz.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data in confirming the structure. The downfield chemical shift of the benzylic carbon at 63.52 ppm is characteristic of a carbon atom attached to a sulfur atom in a sulfoxide. The aromatic region shows a number of signals between 124 and 143 ppm. The quaternary carbons, C-S and the ipso-carbon of the benzyl group, are readily identifiable. The remaining aromatic signals can be assigned based on established substituent effects and comparison with related structures.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each carbon.[5][6] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Relationship Diagram for NMR Workflow

References

- 1. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. bhu.ac.in [bhu.ac.in]

Benzyl phenyl sulfoxide NMR spectral analysis

An In-depth Technical Guide to the NMR Spectral Analysis of Benzyl Phenyl Sulfoxide

Introduction

This compound is a prominent organosulfur compound featuring a chiral sulfoxide functional group flanked by a benzyl and a phenyl moiety. The stereogenic sulfur atom makes this molecule a valuable building block in asymmetric synthesis and a target for stereoselective studies.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of this molecule. Its power lies in its ability to provide a detailed atomic-level map of the molecular structure, confirm connectivity, and, with the appropriate techniques, even differentiate between enantiomers.

This guide provides a comprehensive analysis of the NMR spectra of this compound, intended for researchers, chemists, and drug development professionals. We will move from fundamental 1D NMR interpretation to advanced 2D techniques and chiral analysis, explaining the causality behind the observed spectral features and the choice of experimental methods.

Fundamental ¹H and ¹³C NMR Spectral Analysis

The starting point for any structural analysis is the acquisition and interpretation of standard one-dimensional ¹H and ¹³C NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used for this compound due to its excellent solubilizing properties and relatively clean spectral window.[2][3]

¹H NMR Spectrum: The Signature of Chirality

The ¹H NMR spectrum provides the initial overview of the proton environment. Key signals for this compound include those from the two aromatic rings and, most characteristically, the methylene (CH₂) bridge.

A defining feature of the spectrum is the signal for the benzylic protons. Due to the adjacent stereogenic sulfur center, these two protons are diastereotopic. This means they are chemically non-equivalent and are expected to resonate at different chemical shifts. They typically appear as a pair of doublets, forming what is known as an AB quartet, due to geminal coupling.

Key ¹H NMR Signals:

-

Aromatic Protons (C₆H₅-SO & C₆H₅-CH₂): These protons typically resonate in the downfield region of δ 7.0-7.6 ppm. The signals often appear as complex multiplets due to overlapping spin systems from both the phenyl and benzyl rings.[2]

-

Benzylic Methylene Protons (-CH₂-): The diastereotopic nature of these protons results in two distinct signals. In a 500 MHz spectrum in CDCl₃, they are observed as two doublets at approximately δ 4.12 and δ 4.00 ppm, each with a geminal coupling constant (J) of around 12.5 Hz.[2] It is this distinct splitting pattern that provides immediate evidence of the chiral center's influence.

Table 1: Typical ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl & Benzyl H | 7.23 - 7.46 | Multiplet | - |

| Benzyl H (ortho) | ~6.98 | Multiplet | - |

| Methylene Hₐ | ~4.12 | Doublet | Jgem = ~12.5 |

| Methylene Hₑ | ~4.00 | Doublet | Jgem = ~12.5 |

| Data sourced from a 500 MHz spectrum.[2] |

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the analysis.

Key ¹³C NMR Signals:

-

Aromatic Carbons: These appear in the typical δ 124-143 ppm range. The spectrum will show signals for the CH carbons as well as the quaternary (non-protonated) carbons, including the carbon atom attached to the sulfoxide group (C-S).

-

Methylene Carbon (-CH₂-): This aliphatic carbon is significantly influenced by the adjacent sulfoxide and phenyl ring, resonating downfield around δ 63.5 ppm.[2][3]

Table 2: Typical ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary C (ipso, S-Ph) | ~142.6 |

| Aromatic CHs | 124.4 - 131.2 |

| Methylene C (CH₂) | ~63.5 |

| Data sourced from a 125 MHz spectrum.[2] |

Advanced Structural Verification with 2D NMR

While 1D NMR provides a strong foundation, unambiguous assignment of all signals, especially within the crowded aromatic regions, requires two-dimensional NMR techniques. These experiments reveal correlations between nuclei, confirming the molecular connectivity.

Workflow for Unambiguous Assignment

The logical workflow involves using a series of 2D experiments to build a complete picture of the molecular structure.

Caption: Workflow for complete NMR structural assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It is used to trace the connectivity within the benzyl and phenyl rings, confirming which protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon atom it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming the assignments for the CH₂ group and all aromatic C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons by observing correlations from nearby protons. For instance, the methylene protons will show a correlation to the ipso-carbon of the benzyl ring and the quaternary carbon of the phenyl ring, confirming the S-C bond connections.

Chiral Analysis by NMR: Differentiating Enantiomers

Because enantiomers are chemically identical in an achiral environment, they produce identical NMR spectra. To determine the enantiomeric excess (ee) of a sample of this compound, it is necessary to introduce a chiral resolving agent that creates a diastereomeric interaction.[4]

Principle of Chiral Discrimination

The most common method is the use of a Chiral Solvating Agent (CSA) . The CSA forms weak, transient, non-covalent complexes with both enantiomers of the sulfoxide. These (R)-sulfoxide/(S)-CSA and (S)-sulfoxide/(S)-CSA complexes are diastereomeric, and thus have slightly different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers.

Caption: Principle of enantiomeric discrimination using a CSA.

Chiral carboxylic acids such as (S)-Ibuprofen and (S)-Naproxen have been successfully used as CSAs for determining the enantiomeric excess of sulfoxides.[4] The addition of the CSA causes a splitting of previously singlet or doublet signals into two, with the integration ratio of the new signals directly corresponding to the ratio of the enantiomers.

Experimental Protocols

Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol: Standard ¹H/¹³C NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

Set the sample temperature, typically to 298 K (25 °C).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans for good signal-to-noise.

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 scans, depending on sample concentration.

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

-

Conclusion

The NMR spectral analysis of this compound is a clear illustration of modern spectroscopy's capabilities. The ¹H spectrum provides immediate evidence of the chiral sulfur center through the diastereotopic splitting of the methylene protons. The ¹³C spectrum confirms the carbon backbone. For complete and unambiguous structural proof, a suite of 2D NMR experiments (COSY, HSQC, HMBC) is the industry standard. Finally, by employing chiral solvating agents, NMR can be a powerful and quantitative tool for assessing the stereochemical purity of this important synthetic building block. This multi-faceted approach ensures a trustworthy and comprehensive characterization essential for research and development.

References

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the FTIR Spectrum of Benzyl Phenyl Sulfoxide

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (C₁₃H₁₂OS). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of FTIR spectroscopy for the structural elucidation and characterization of aromatic sulfoxides. We will explore the key vibrational modes, including the highly characteristic sulfoxide (S=O) stretch, and provide a detailed experimental protocol for acquiring high-quality spectra. This guide synthesizes established spectroscopic principles with practical, field-proven insights to serve as an authoritative resource for the analysis of this important chemical entity.

Introduction: The Significance of this compound and FTIR Analysis

This compound is an organosulfur compound featuring a sulfoxide group linking a benzyl and a phenyl group.[1] Sulfoxides are a pivotal functional group in organic chemistry and medicinal chemistry, serving as chiral auxiliaries, intermediates in synthesis, and as components of pharmacologically active molecules.[2] The oxidation state of the sulfur atom significantly influences the molecule's electronic properties, polarity, and biological activity.[3]

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It relies on the principle that chemical bonds vibrate at specific, quantized frequencies.[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[5] For this compound, FTIR provides a rapid and non-destructive method to confirm the presence of the key sulfoxide functional group, verify the integrity of the aromatic and aliphatic moieties, and assess sample purity.

Molecular Structure and Predicted Vibrational Modes

The FTIR spectrum of this compound is a composite of the vibrations from its constituent parts: the sulfoxide group (S=O), the two aromatic rings (phenyl and benzyl), the methylene bridge (-CH₂-), and the carbon-sulfur bond (C-S).

Key Vibrational Regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region is dominated by stretching vibrations of key bonds like C-H and S=O.[6]

-

Fingerprint Region (1500-500 cm⁻¹): This area contains a complex array of peaks from bending vibrations and skeletal modes that are unique to the molecule as a whole.[6]

Interpreting the FTIR Spectrum of this compound

A detailed analysis of the spectrum allows for the unambiguous identification of the molecule's structural features. The most diagnostically significant absorptions are discussed below.

The Sulfoxide (S=O) Stretching Vibration: The Key Signature

The most characteristic absorption in the spectrum is the S=O stretching vibration. This bond is highly polar, resulting in a strong, sharp absorption band.

-

Wavenumber: The S=O stretch in sulfoxides typically appears in the 950-1150 cm⁻¹ range.[7][8] For aromatic sulfoxides like this compound, this peak is generally observed between 1030 and 1060 cm⁻¹ .[9][10]

-

Influencing Factors: The precise frequency of the S=O band is sensitive to its molecular environment. Factors such as conjugation with the aromatic rings, solvent polarity, and hydrogen bonding can cause shifts in its position.[11][12] For instance, hydrogen bonding typically causes a red-shift (a shift to a lower wavenumber) of about 10 cm⁻¹ per hydrogen bond.[11]

Aromatic Ring Vibrations

The presence of both a phenyl and a benzyl group results in several characteristic aromatic absorptions.

-

Aromatic C-H Stretching: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts. Look for a group of weak to medium bands in the 3000-3100 cm⁻¹ region.[13][14]

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.[13][15] Typically, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[14]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 675-900 cm⁻¹ region arise from the C-H bonds bending out of the plane of the aromatic rings. The exact pattern of these "oop" bands is highly diagnostic of the ring's substitution pattern.[13] For this compound, one would expect patterns corresponding to a monosubstituted benzene ring.

Aliphatic and Other Vibrations

-

Methylene (-CH₂-) Vibrations: The methylene bridge connecting the phenyl group to the sulfur atom exhibits C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. A C-H scissoring (bending) vibration is also expected around 1450-1470 cm⁻¹.

-

Carbon-Sulfur (C-S) Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, between 600-800 cm⁻¹ .[16] Its diagnostic value is limited due to its low intensity and potential overlap with other bands.

Summary of Characteristic Absorption Bands

The expected vibrational frequencies for this compound are summarized in the table below for quick reference.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic Rings |

| 2850 - 2960 | Medium-Weak | C-H Stretch (asymmetric & symmetric) | Methylene (-CH₂-) |

| 1585 - 1600 | Medium | C=C In-Ring Stretch | Aromatic Rings |

| 1490 - 1500 | Medium | C=C In-Ring Stretch | Aromatic Rings |

| 1450 - 1470 | Medium | C-H Scissoring Bend | Methylene (-CH₂-) |

| 1030 - 1060 | Strong, Sharp | S=O Stretch | Sulfoxide |

| 675 - 900 | Strong | C-H Out-of-Plane Bend | Aromatic Rings |

| 600 - 800 | Weak | C-S Stretch | Carbon-Sulfur |

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a validated, step-by-step protocol for obtaining a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for its excellent resolution and reproducibility.[17]

Materials and Equipment

-

This compound (solid sample)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

-

Spatula and weighing paper

Step-by-Step Methodology

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture is a strong IR absorber and will obscure large portions of the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[17] The sample concentration should be between 0.2% and 1%.[18]

-

Grinding and Mixing: Transfer the KBr and the sample to an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained.[17] Proper grinding is critical to reduce light scattering and produce a clear pellet.

-

Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Analysis: Carefully mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical workflow from sample acquisition to final spectral interpretation.

References

- 1. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. azooptics.com [azooptics.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Empirical S=O stretch vibrational frequency map - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. asianpubs.org [asianpubs.org]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

The Structural Elucidation of Racemic Benzyl Phenyl Sulfoxide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the crystal structure of racemic benzyl phenyl sulfoxide, a molecule of significant interest in the fields of stereochemistry, materials science, and pharmacology. As chiral sulfoxides are integral components of various pharmaceuticals and fine chemicals, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2][3] This document offers a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of racemic this compound, intended for researchers, scientists, and professionals in drug development.

The Significance of Sulfoxide Chirality in Modern Science

Sulfoxides are organosulfur compounds characterized by a sulfinyl group (>SO) connected to two carbon atoms. The sulfur atom in a sulfoxide possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. When the two organic substituents are different, the sulfur atom becomes a stereocenter, leading to the existence of enantiomers.[4] This chirality is not merely a structural curiosity; it has profound implications for the biological activity and material properties of sulfoxide-containing compounds.[1][2] A notable example is the blockbuster drug esomeprazole, a chiral sulfoxide used to treat acid reflux, which demonstrates significantly different pharmacological activity compared to its racemic mixture.[2] Therefore, the precise determination of the three-dimensional arrangement of atoms in sulfoxides is crucial for understanding their structure-activity relationships.

Synthesis and Crystallization of Racemic this compound

A reliable method for obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. This section outlines a common and effective procedure for the synthesis and crystallization of racemic this compound.

Synthesis Protocol: Oxidation of Benzyl Phenyl Sulfide

Racemic this compound is typically synthesized through the controlled oxidation of its corresponding sulfide, benzyl phenyl sulfide. Various oxidizing agents can be employed, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide being common choices.[5][6] Care must be taken to avoid over-oxidation to the corresponding sulfone.

Experimental Protocol:

-

Dissolution: Dissolve benzyl phenyl sulfide in a suitable organic solvent, such as methylene chloride or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.[5][6]

-

Cooling: Cool the solution in an ice bath to 0°C to control the exothermic reaction.

-

Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in methylene chloride or 30% hydrogen peroxide) dropwise to the stirred sulfide solution.[5][6]

-

Reaction Monitoring: Allow the reaction to proceed at 0°C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Quenching: Quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate for m-CPBA or 1 M sodium hydroxide for hydrogen peroxide.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like methylene chloride.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude racemic this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent, to obtain the pure sulfoxide.[5]

Crystallization: The Art of Growing X-ray Quality Crystals

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[7] For small organic molecules like this compound, slow evaporation or slow cooling of a saturated solution are effective crystallization techniques.[8]

Experimental Protocol (Slow Evaporation):

-

Solvent Selection: Choose a solvent or a solvent mixture in which the compound is moderately soluble. A common choice for this compound is a mixture of n-hexane and ethanol or n-hexane and acetonitrile.[5]

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified sulfoxide in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]

-

Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.[8]

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.[7]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

Caption: A flowchart illustrating the key stages in single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[10]

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.[10]

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is often achieved using direct methods.

-

Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

Crystallographic Data of Racemic this compound

The crystal structure of racemic this compound has been determined and is available in the Cambridge Structural Database (CSD). The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂OS |

| Formula Weight | 216.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.043(2) |

| b (Å) | 16.345(3) |

| c (Å) | 7.596(2) |

| α (°) | 90 |

| β (°) | 99.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1106.3(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.297 |

Data sourced from a comparative study on racemic and enantiopure aryl benzyl sulfoxides.[11]

Molecular and Crystal Packing Analysis

The crystal structure of racemic this compound reveals important details about its molecular conformation and intermolecular interactions.

Molecular Conformation

In the crystalline state, the molecule adopts a specific conformation. The geometry around the sulfur atom is, as expected, pyramidal.[4] Studies on various aryl benzyl sulfoxides have shown that they can exist in either anti or gauche conformations, referring to the torsion angle between the aryl and benzyl groups.[11][12] In the case of racemic this compound, it has been observed to crystallize in an anti-conformation.[11]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of racemic this compound, weak C-H···O hydrogen bonds are significant. The sulfinyl oxygen atom acts as a hydrogen bond acceptor, interacting with the weakly acidic methylene hydrogen atoms of neighboring molecules.[12] These interactions, along with van der Waals forces, contribute to the overall stability of the crystal lattice. In some aryl benzyl sulfoxides, stacking interactions between the aromatic rings also play a role in the crystal packing.[12]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the determination of the crystal structure of racemic this compound. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis serve as a valuable resource for researchers in the field. The understanding of the solid-state structure of this and related sulfoxides is critical for the rational design of new pharmaceuticals and functional materials. The interplay of molecular conformation and intermolecular interactions in the crystal lattice dictates the physicochemical properties of the solid, and thus, a thorough crystallographic investigation is an indispensable step in the development of new chemical entities. Future work in this area could involve the investigation of polymorphism in racemic this compound and the co-crystallization with other molecules to modulate its solid-state properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bruceryandontexist.net [bruceryandontexist.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. How To [chem.rochester.edu]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06476G [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Properties of Benzyl Phenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl sulfoxide, a chiral organosulfur compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its utility as a chiral auxiliary and its presence in the core structure of various pharmacologically active molecules underscore the importance of a thorough understanding of its physical properties.[1] This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination. The synthesis, structural features, and spectroscopic signature of this compound are elucidated to provide a holistic understanding for researchers and drug development professionals.

Molecular Structure and Synthesis

This compound possesses a stereogenic sulfur center, rendering it a chiral molecule. The spatial arrangement of the benzyl and phenyl groups, along with the oxygen atom and the lone pair of electrons around the sulfur atom, gives rise to its enantiomeric forms.

Synthesis:

The most common and efficient method for the synthesis of this compound is the selective oxidation of its corresponding sulfide, benzyl phenyl sulfide.

Experimental Protocol for Synthesis:

A widely adopted procedure involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.[2]

Step-by-Step Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂OS | [3] |

| Molecular Weight | 216.30 g/mol | [3] |

| Melting Point | 120-123 °C | [4] |

| Appearance | White to off-white crystalline powder | |

| Density | 1.21 ± 0.1 g/cm³ (predicted) | [5] |

| logP (Octanol/Water) | 2.6 (predicted) | [1] |

Solubility:

Experimental Protocol for Determining Solubility:

A standardized method to determine the solubility of this compound in various solvents involves the following steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the solution to remove any undissolved solid.

-

Quantification: Take a known volume of the clear, saturated solution and evaporate the solvent. The mass of the remaining solid will give the solubility in g/volume of solvent.

Crystallography and Solid-State Structure

The three-dimensional arrangement of this compound in the solid state has been elucidated by X-ray crystallography.[6][7] The crystal structure reveals important information about intermolecular interactions, which influence its physical properties like melting point and solubility.

The key structural features include:

-

Pyramidal Geometry at Sulfur: The sulfur atom exhibits a pyramidal geometry due to the presence of a lone pair of electrons.[6]

-

Intermolecular Interactions: The crystal packing is influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[7]

Diagram of Key Intermolecular Interactions:

Caption: Intermolecular interactions in the crystal structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons.

¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct signals for the aromatic and benzylic carbons.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock the field using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the S=O stretching vibration.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~1040 | S=O stretch |

| ~3060 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch |

| ~1495, 1450 | Aromatic C=C stretch |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Mass Spectrum Analysis:

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 216.[8] The fragmentation pattern is informative for structural confirmation.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Identify the molecular ion and major fragment ions.

Applications in Drug Development

The chirality of this compound makes it a valuable tool in asymmetric synthesis, a critical aspect of modern drug development.[1] Enantiomerically pure sulfoxides can be used as chiral auxiliaries to control the stereochemistry of reactions, leading to the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding of its synthesis, structure, and spectroscopic characteristics is crucial for its effective utilization in research and development, particularly in the pharmaceutical industry. The provided experimental protocols offer a practical framework for the reliable determination of these properties, ensuring data integrity and reproducibility.

References

- 1. PubChemLite - this compound (C13H12OS) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. CAS # 833-82-9, Phenyl benzyl sulfoxide, [(Phenylmethyl)sulfinyl]benzene, this compound, NSC 122659, NSC 44777 - chemBlink [chemblink.com]

- 6. bruceryandontexist.net [bruceryandontexist.net]

- 7. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzyl Phenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of benzyl phenyl sulfoxide, a compound of interest in various chemical and pharmaceutical research domains. Recognizing the critical role of solubility in reaction kinetics, formulation development, and bioavailability, this document synthesizes theoretical principles with practical methodologies to offer a robust resource for laboratory professionals.

Introduction: The Significance of Solubility in the Context of this compound

This compound [(C₆H₅)CH₂S(O)C₆H₅] is a chiral organosulfur compound that has garnered attention in fields ranging from asymmetric synthesis to medicinal chemistry. Its molecular structure, featuring both a benzyl and a phenyl group attached to a sulfinyl moiety, imparts a unique combination of polarity and lipophilicity. Understanding its solubility profile is paramount for its effective application. In drug development, for instance, aqueous solubility is a key determinant of a compound's absorption and distribution in vivo. In synthetic chemistry, solvent selection, which is dictated by the solubility of reactants and reagents, can significantly influence reaction rates, yields, and impurity profiles.

This guide will delve into the physicochemical properties of this compound that govern its solubility, explore theoretical and practical aspects of its dissolution in various media, and provide detailed protocols for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. Key parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂OS | PubChem[1] |

| Molecular Weight | 216.30 g/mol | PubChem[1] |

| Melting Point | 120-123 °C (393-396 K) | NIST Chemistry WebBook[2] |

| Calculated logP (Octanol/Water) | 2.994 | Cheméo[3] |

| Calculated Water Solubility | 0.3 g/L (at 25 °C) | Cheméo[3] |

| log₁₀(Water Solubility in mol/L) | -3.08 (Calculated) | Cheméo[3] |

The positive logP value indicates a preference for lipophilic environments over aqueous media, suggesting limited water solubility, which is consistent with the calculated value. The presence of the polar sulfoxide group, however, allows for interactions with polar solvents. The melting point is a crucial parameter as it influences the energy required to break the crystal lattice during dissolution.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which can be conceptualized in three main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solid solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy needed to create a space or cavity in the solvent for the solute molecule.

-

Solvation Energy: The energy released when the solute molecule forms interactions with the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. An endothermic process (positive ΔHsol) will generally see an increase in solubility with temperature, while an exothermic process (negative ΔHsol) will exhibit the opposite trend.

For this compound, the key intermolecular interactions in the solid-state are dipole-dipole interactions arising from the polar sulfoxide group and van der Waals forces from the aromatic rings. In solution, the nature of the solvent will dictate the types of interactions formed.

Expected Solubility Profile in Common Organic Solvents

A study on diphenyl sulfoxide provides valuable insights into the solubility of aryl sulfoxides in various organic solvents at different temperatures[4]. The study revealed the following solubility order at a given temperature: chloroform > acetone > toluene > ethyl acetate > ethanol [4]. This trend highlights the importance of both solvent polarity and the ability to form specific interactions.

Based on this, we can anticipate a similar trend for this compound. The presence of the additional methylene bridge in this compound may slightly alter the absolute solubility values but the general trends are expected to be comparable.

Qualitative Solubility Predictions for this compound:

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): this compound is expected to exhibit good solubility in these solvents. The polar sulfoxide group can readily interact with the polar functionalities of these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The sulfoxide oxygen can act as a hydrogen bond acceptor, interacting with the hydroxyl protons of the alcohols.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the phenyl and benzyl groups can engage in van der Waals interactions, the highly polar sulfoxide group will be disfavored in a nonpolar environment.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is predicted, as seen with diphenyl sulfoxide. These solvents have a moderate polarity and can effectively solvate the aromatic portions of the molecule.

It is crucial to emphasize that these are predictions. For precise applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail the synthesis and purification of this compound, followed by established protocols for measuring its solubility.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding sulfide, benzyl phenyl sulfide.

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve benzyl phenyl sulfide in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath and add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA) portion-wise while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution) to remove acidic byproducts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Step-by-Step Purification Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

-

Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at a specific temperature.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and agitate it in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a syringe filter (ensure the filter material does not adsorb the compound).

-

Dilution: Accurately dilute a known volume of the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy, to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds. This method typically involves precipitating the compound from a concentrated DMSO stock solution into an aqueous buffer.

Workflow for Kinetic Solubility Determination:

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Addition to Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a constant temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitate Removal: If a precipitate forms, separate the solid from the solution using a filter plate.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a high-throughput analytical method such as UV-Vis spectroscopy or nephelometry (which measures turbidity).

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. The extent of this effect is dependent on the enthalpy of solution.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar sulfoxide group and the nonpolar aromatic rings will be a good solvent.

-

pH (in aqueous solutions): this compound is a neutral compound and its solubility in water is not expected to be significantly affected by pH changes within a typical physiological range.

-

Presence of Co-solvents: The addition of a co-solvent can dramatically alter the solubility. For example, adding a small amount of an organic solvent like ethanol or DMSO to water can increase the solubility of hydrophobic compounds.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound, encompassing its physicochemical properties, theoretical underpinnings, and practical experimental methodologies. While calculated values and data from analogous compounds provide a strong predictive framework, there remains a clear need for comprehensive experimental studies to quantify the solubility of this compound in a broad range of organic solvents at various temperatures. Such data would be invaluable for optimizing reaction conditions, developing robust formulations, and advancing the applications of this versatile molecule in both academic and industrial research. Researchers are encouraged to utilize the protocols outlined herein to generate and disseminate this much-needed experimental information.

References

- 1. This compound | C13H12OS | CID 239581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 833-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Measurement and correlation of solubility of diphenyl sulfoxide in several solvents [hgxb.cip.com.cn]

An In-Depth Technical Guide to the Melting Point of Benzyl Phenyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of benzyl phenyl sulfoxide, a chiral organosulfur compound of significant interest in synthetic and medicinal chemistry. We delve into the critical factors influencing its melting point, with a particular focus on the impact of stereochemistry. This document consolidates reported data, addresses existing discrepancies in the literature, and outlines a robust methodology for accurate melting point determination. By synthesizing crystallographic insights with established physical chemistry principles, this guide serves as an essential resource for researchers working with this and similar chiral sulfoxides.

Introduction: The Significance of a Fundamental Physical Constant

This compound (C₁₃H₁₂OS, CAS No. 833-82-9) is a chiral sulfoxide that has garnered attention as a synthetic intermediate and a structural motif in biologically active molecules.[1] The sulfoxide group is a key functional group in various pharmaceuticals, where the stereochemistry at the sulfur atom can be crucial for therapeutic efficacy.[1] One of the most fundamental physical properties of a crystalline solid is its melting point, which serves as a primary indicator of purity and identity. For a chiral compound like this compound, the melting point is further complicated by the existence of enantiomers and racemic mixtures, which can exhibit different crystalline structures and, consequently, distinct melting points.[2]

An accurate understanding and determination of the melting point are critical for:

-

Purity Assessment: A sharp and defined melting point range is a reliable indicator of a pure compound, whereas impurities typically lead to a depressed and broadened melting point range.

-

Polymorph and Stereoisomer Identification: Different crystalline forms (polymorphs) or stereoisomers (enantiomers vs. racemic compounds) of the same substance can have different melting points.

-

Quality Control in Drug Development: Ensuring the correct solid-state form of an active pharmaceutical ingredient (API) is crucial for its stability, solubility, and bioavailability.

This guide will explore the nuances of the melting point of this compound, providing a detailed examination of its stereoisomeric forms and the implications for its physical properties.

Reported Melting Points: A Tale of Discrepancy

A review of the scientific literature and chemical databases reveals a notable discrepancy in the reported melting points for this compound. This highlights the importance of careful sample characterization and the potential for different solid-state forms.

| Data Source | Reported Melting Point (°C) | Reported Melting Point (K) | Notes |

| NIST WebBook[3] | 120 °C | 393 K | Data from Dyer, Harris, et al., 1982. |

| NIST WebBook[3] | 123 °C | 396 K | Data from Venier, Squires, et al., 1982. |

| ChemBlink[4] | 162-163 °C | 435-436 K | Cites Stevenson, Herbert A.; GB 790198 1958. |

Table 1: Summary of Reported Melting Points for this compound

The significant difference between the values reported by the National Institute of Standards and Technology (NIST) and the value cited by ChemBlink suggests the possibility of different crystalline forms or, more likely, the distinction between the racemic mixture and a pure enantiomer.

The Crucial Role of Stereochemistry

This compound possesses a stereogenic sulfur atom, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. When these enantiomers are present in equal amounts, they form a racemic mixture. The arrangement of molecules in the crystal lattice can differ significantly between a pure enantiomer and a racemic mixture, leading to different physical properties, including the melting point.[2]

-

Racemic Compound: A crystalline solid in which both enantiomers are present in equal amounts and are ordered in the crystal lattice.

-

Enantiopure Sample: A crystalline solid composed of a single enantiomer.

-

Conglomerate: A mechanical mixture of separate crystals of the two enantiomers.

Research has confirmed the existence of distinct crystal structures for both racemic and enantiopure this compound.[2] This crystallographic difference is the fundamental reason for expecting different melting points. While the exact melting points for the enantiopure forms are not explicitly stated in the reviewed literature, it is a common phenomenon for racemic compounds to have a different melting point than their constituent enantiomers.

Factors Influencing the Melting Point of this compound

Several key factors contribute to the melting point of a crystalline organic compound like this compound:

-

Intermolecular Forces: The strength of the forces holding the molecules together in the crystal lattice dictates the energy required to transition to the liquid phase. For this compound, these include dipole-dipole interactions due to the polar sulfoxide group and van der Waals forces between the aromatic rings.

-

Crystal Packing Efficiency: The arrangement of molecules in the crystal lattice affects the overall strength of intermolecular interactions. As confirmed by crystallographic studies, the packing of racemic and enantiopure this compound differs, which is a primary reason for their expected different melting points.[2]

-

Purity of the Sample: Impurities disrupt the crystal lattice, weakening the intermolecular forces and typically causing a depression and broadening of the melting point range. The presence of the corresponding sulfide (benzyl phenyl sulfide) or sulfone (benzyl phenyl sulfone) as synthetic byproducts are common impurities that can affect the melting point.

-

Stereochemistry: As discussed, whether the sample is a racemic mixture or an enantiomerically pure substance has a significant impact on the crystal structure and, therefore, the melting point.

Recommended Protocol for Accurate Melting Point Determination

To obtain a reliable and reproducible melting point for this compound, a standardized methodology is essential. The capillary method using a modern digital melting point apparatus is the most common and accessible technique.

Sample Preparation

-

Ensure Purity: The sample should be purified to the highest possible degree, typically through recrystallization or column chromatography. The synthesis of this compound often involves the oxidation of benzyl phenyl sulfide, and purification is necessary to remove any unreacted starting material or over-oxidized sulfone product.

-

Thorough Drying: The purified sample must be completely dry, as residual solvent can act as an impurity and depress the melting point. Drying under vacuum is recommended.

-